molecular formula C9H13N3O B14874186 4-(Piperidin-1-yl)pyrimidin-5-ol

4-(Piperidin-1-yl)pyrimidin-5-ol

Cat. No.: B14874186
M. Wt: 179.22 g/mol
InChI Key: NWZXCSGSOMIGCZ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring with a hydroxyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(Piperidin-1-yl)pyrimidin-5-one.

    Reduction: Formation of 4-(Piperidin-1-yl)pyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-yl)pyrimidin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and pharmacological properties.

    4-(Morpholin-4-yl)pyrimidin-5-ol: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.

    4-(Piperidin-1-yl)pyrimidin-2-amine: Substituted at the 2-position with an amine group, which can alter its binding affinity and selectivity.

Uniqueness

4-(Piperidin-1-yl)pyrimidin-5-ol is unique due to the presence of both a piperidine ring and a hydroxyl group on the pyrimidine ring. This combination of functional groups provides a distinct set of chemical reactivity and biological activity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-piperidin-1-ylpyrimidin-5-ol

InChI

InChI=1S/C9H13N3O/c13-8-6-10-7-11-9(8)12-4-2-1-3-5-12/h6-7,13H,1-5H2

InChI Key

NWZXCSGSOMIGCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC=C2O

Origin of Product

United States

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